![molecular formula C8H8BrNO3S B2467564 N-[(4-bromophenyl)sulfonyl]acetamide CAS No. 152675-32-6](/img/structure/B2467564.png)

N-[(4-bromophenyl)sulfonyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

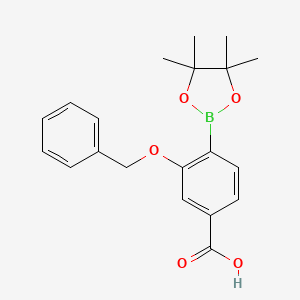

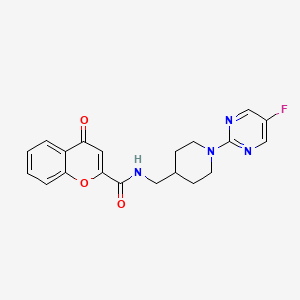

“N-[(4-bromophenyl)sulfonyl]acetamide” is a chemical compound with the molecular formula C8H8BrNO3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .

Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)sulfonyl]acetamide” consists of a bromophenyl group attached to a sulfonyl group, which is further attached to an acetamide group . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

“N-[(4-bromophenyl)sulfonyl]acetamide” has a molecular weight of 214.059 . The compound’s IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .Applications De Recherche Scientifique

Enzyme Inhibition and Drug Synthesis

N-[(4-bromophenyl)sulfonyl]acetamide derivatives have been investigated for their enzyme inhibitory potential, particularly in the synthesis of new sulfonamides with benzodioxane and acetamide moieties. These compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019).

Antibacterial Potentials

A study focused on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The synthesized compounds were found to be moderate inhibitors but relatively more active against Gram-negative bacterial strains (Iqbal et al., 2017).

Immune Response Modulation

N-[(4-bromophenyl)sulfonyl]acetamide derivatives have been studied for their capacity to modify the reactivity of lymphoid cell populations affected by the growth of tumors. These compounds augmented the response of lymphocytes to syngeneic tumor cells, enhancing macrophage inhibitory effects on tumor cell growth in vitro (Wang et al., 2004).

Antimicrobial Agent Synthesis

Derivatives of N-[(4-bromophenyl)sulfonyl]acetamide have been synthesized for use as antimicrobial agents. These compounds showed promising results in both in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Restoration of Cytolytic T-Lymphocyte Response

Another study investigated the immunorestorative characteristics of N-[(4-bromophenyl)sulfonyl]acetamide derivatives, finding them effective in potentiating immune responses to weak antigens and restoring alloreactivity in immunocompromised animals (Wang et al., 1988).

Corrosion Inhibition

N-[(4-bromophenyl)sulfonyl]acetamide derivatives have also been explored for their role in inhibiting corrosion. These compounds effectively retarded the corrosion rate of carbon steel in acidic environments (Samide et al., 2012).

Anticancer Activity

A study on 4-arylsulfonyl-1,3-oxazoles derivatives showed that certain compounds exhibited significant anticancer activity against specific cancer cell lines, suggesting their potential as lead compounds for further in-depth studies (Zyabrev et al., 2022).

Crystal Structure Analysis

The crystal structure of a complex containing a metabolite of N-[(4-bromophenyl)sulfonyl]acetamide was studied, revealing details about its coordination to metal centers and providing insights into its potential antibacterial activity (Obaleye et al., 2008).

Mécanisme D'action

Target of Action

N-(4-bromobenzenesulfonyl)acetamide, also known as N-[(4-bromophenyl)sulfonyl]acetamide, is a chemical compound with the molecular formula C8H8BrNO3S .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Propriétés

IUPAC Name |

N-(4-bromophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSSBUVTIMQOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzenesulfonyl)acetamide | |

CAS RN |

152675-32-6 |

Source

|

| Record name | N-(4-bromobenzenesulfonyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2467486.png)

![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)

![N-(3-chloro-4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2467497.png)

![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)

![2-Cyclopropyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2467504.png)